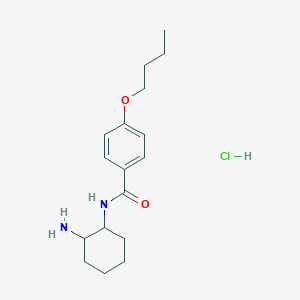

![molecular formula C5H6N2O2S2 B2628046 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid CAS No. 338408-38-1](/img/structure/B2628046.png)

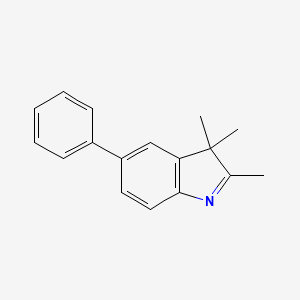

2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

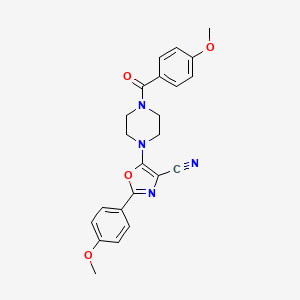

“2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 338408-38-1 . Its molecular formula is C5H6N2O2S2 and it has a molecular weight of 190.25 . The IUPAC name for this compound is [(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid .

Molecular Structure Analysis

The InChI code for “2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid” is 1S/C5H6N2O2S2/c1-3-5(11-7-6-3)10-2-4(8)9/h2H2,1H3,(H,8,9) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound “2-[(4-Methyl-1,2,3-thiadiazol-5-yl)sulfanyl]acetic acid” has a molecular weight of 190.2 g/mol . The compound’s structure can be represented by the SMILES notation: CC1=C(SN=N1)SCC(=O)O .Aplicaciones Científicas De Investigación

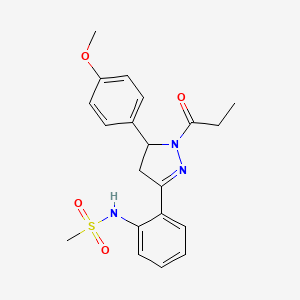

Antimicrobial Activity

Compounds derived from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potential antimicrobial effects, particularly against Gram-positive bacteria . For instance, a compound with the 5-nitro-2-furoyl moiety showed significant bioactivity, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 15.62 µg/mL .

Anticancer Agents

Thiadiazole derivatives have been studied for their potential as anticancer agents . Their ability to cross cellular membranes and interact strongly with biological targets makes them promising candidates for cancer therapeutics .

Anti-inflammatory Effect

Some derivatives of 1,3,4-thiadiazole have shown significant anti-inflammatory effects, with inhibition in paw edema of up to 77% .

Cytotoxic Effects

Compounds derived from 1,3,4-thiadiazole have been evaluated for their cytotoxic effects on various cell lines, including K562 chronic myeloid leukemia (CML), Jurkat, MT-2, and HeLa human cervical carcinoma cell lines .

Lipophilicity

The lipophilic nature of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives contributes to their ability to cross cellular membranes, which is crucial for their biological activity .

Organic Synthesis

The 4-methyl-1,2,3-thiadiazole-5-carboxylic acid scaffold is widely used in organic synthesis, contributing to the creation of a broad range of compounds with diverse biological activities .

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-methylthiadiazol-5-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S2/c1-3-5(11-7-6-3)10-2-4(8)9/h2H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZCOMAOWSOBKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[3-[(4-Methylphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile](/img/structure/B2627973.png)

![methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2627981.png)

![(R)-tert-Butyl 3-[(4-fluorophenyl)methyl]aminolpiperidine-1-carboxylate](/img/structure/B2627985.png)